4-Ethylazepane

Description

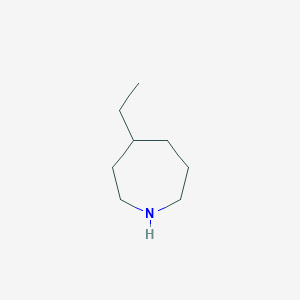

4-Ethylazepane (CAS: 55573-43-8) is a nitrogen-containing heterocyclic compound derived from azepane, a seven-membered saturated ring with one amine group. Its structure features an ethyl substituent at the 4-position of the azepane ring (Figure 1), resulting in the molecular formula C₈H₁₇N and a molecular weight of 127.23 g/mol .

The compound has been historically available from multiple suppliers, though recent data indicates discontinuation of commercial production . Limited toxicological data exist for this compound, necessitating caution in handling .

Properties

IUPAC Name |

4-ethylazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-8-4-3-6-9-7-5-8/h8-9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTNCZUWGNRIOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylazepane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-aminobutanol with ethyl iodide in the presence of a base such as sodium hydride can lead to the formation of this compound. The reaction typically requires heating and an inert atmosphere to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 4-ethylazepine, which can be carried out using a palladium catalyst under high pressure and temperature. This method allows for the selective reduction of the double bond in 4-ethylazepine to yield this compound .

Chemical Reactions Analysis

Types of Reactions

4-Ethylazepane can undergo various chemical reactions, including:

Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions involving this compound can occur at the nitrogen atom or the carbon atoms in the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, acyl halides, sulfonyl chlorides, presence of a base or acid catalyst.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Alkylated, acylated, or sulfonylated derivatives.

Scientific Research Applications

4-Ethylazepane has found applications in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-Ethylazepane and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes involved in key biological processes, such as DNA replication and protein synthesis. These interactions can lead to the disruption of cellular functions and ultimately result in the desired therapeutic effects .

Comparison with Similar Compounds

Structural Differences and Implications

- Ring Size: this compound’s seven-membered azepane ring offers greater conformational flexibility compared to six-membered piperidine derivatives (e.g., 4-methylpiperidine). This flexibility may influence binding affinity in pharmaceutical applications .

- Substituent Effects: this compound vs. 4-Propylpiperidine: Despite identical molecular formulas (C₈H₁₇N), the ethyl-substituted azepane and propyl-substituted piperidine exhibit distinct physicochemical properties due to ring size and substituent positioning. For example, the larger azepane ring may lower melting points compared to piperidine analogs . Aromatic vs.

Commercial and Industrial Relevance

- This compound and 4-phenylazepane hydrochloride are discontinued, limiting their accessibility despite historical supplier availability . In contrast, 4-methylpiperidine and 4-propylpiperidine remain commercially viable, likely due to broader applications in drug synthesis (e.g., as intermediates for antipsychotics or antivirals) .

- 2-Azaspiro[5.5]undecane’s rigid structure makes it valuable in asymmetric synthesis and materials science, sustaining its demand .

Biological Activity

4-Ethylazepane, a cyclic amine with the molecular formula , is gaining attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound consists of a seven-membered ring with an ethyl group at the fourth position. Its structure can be represented as follows:

- Molecular Formula :

- Molecular Weight : 127.23 g/mol

- SMILES Notation : CCC1CCCNCC1

This compound is typically a colorless to light yellow liquid and is sensitive to moisture, necessitating careful handling during storage and use .

The biological activity of this compound and its derivatives primarily involves interactions with specific molecular targets within biological systems. Some key mechanisms include:

- Enzyme Inhibition : Certain derivatives of this compound have been shown to inhibit enzymes involved in critical biological processes such as DNA replication and protein synthesis. This inhibition can disrupt cellular functions, leading to therapeutic effects.

- Formation of Sulfonamide Derivatives : The sulfonamide derivatives formed from this compound exhibit significant antibacterial, antiviral, and anticancer activities. These compounds act through covalent modification of biological targets, often inhibiting enzyme activity or disrupting cellular processes.

Pharmacological Properties

The pharmacological properties of this compound derivatives are noteworthy:

- Antimicrobial Activity : Research indicates that sulfonamide derivatives derived from this compound possess potent antibacterial properties. They have been effective against various strains of bacteria, making them potential candidates for antibiotic development.

- Anticancer Potential : Some studies have highlighted the anticancer properties of these derivatives, suggesting their role in inhibiting cancer cell proliferation through enzyme inhibition mechanisms.

Case Studies

Several case studies have investigated the biological activity of this compound and its derivatives:

- Antibacterial Activity Study :

- A study focused on the antibacterial efficacy of this compound-derived sulfonamides demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of bacterial folate synthesis pathways.

- Anticancer Activity Investigation :

- Another research project explored the effects of a specific this compound derivative on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent through apoptosis induction.

Data Table: Summary of Biological Activities

| Activity Type | Compound Derivative | Target Organism/Cell Line | Mechanism of Action | Reference |

|---|---|---|---|---|

| Antibacterial | This compound-1-sulfonamide | Staphylococcus aureus | Inhibition of folate synthesis | |

| Antibacterial | This compound-1-sulfonamide | Escherichia coli | Inhibition of folate synthesis | |

| Anticancer | Modified this compound derivative | Human cancer cell lines | Induction of apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.